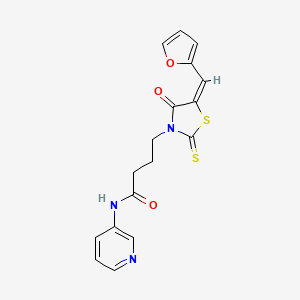

(E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-3-yl)butanamide

Übersicht

Beschreibung

(E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-3-yl)butanamide is a useful research compound. Its molecular formula is C17H15N3O3S2 and its molecular weight is 373.45. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound (E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-3-yl)butanamide represents a novel class of thiazolidinone derivatives with potential therapeutic applications, particularly in antimicrobial and anticancer domains. This article delves into its biological activities, synthesis, structure-activity relationships (SAR), and relevant case studies.

1. Chemical Structure and Synthesis

The compound's structure includes a thiazolidinone core fused with a furan moiety and a pyridine substituent. The synthesis typically involves:

- Formation of Thiazolidinone Core : The initial step involves the reaction of thiosemicarbazide with α,β-unsaturated carbonyl compounds.

- Condensation Reactions : Subsequent Knoevenagel condensation with appropriate aldehydes leads to the formation of the final compound.

2.1 Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties against various Gram-positive and Gram-negative bacteria. For instance:

- Minimum Inhibitory Concentrations (MICs) : Studies have shown that compounds similar to this compound demonstrate MIC values in the low micromolar range against pathogens such as Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

2.2 Anticancer Activity

The compound has shown promise in anticancer assays, particularly against various cancer cell lines:

- Cell Lines Tested : Compounds with similar structures have been evaluated against K562 (chronic myeloid leukemia) and MCF7 (breast cancer) cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| K562 | 15 |

| MCF7 | 20 |

The anticancer activity is attributed to the inhibition of key cellular pathways involved in proliferation and survival, such as the PI3K/Akt/mTOR pathway .

The proposed mechanisms for the biological activity of this compound include:

- Inhibition of DNA Gyrase : Similar thiazolidinone compounds have been linked to the inhibition of bacterial DNA gyrase, crucial for bacterial replication.

- Apoptosis Induction : In cancer cells, these compounds may induce apoptosis through mitochondrial pathways, leading to increased levels of reactive oxygen species (ROS) .

3. Structure-Activity Relationship (SAR)

The biological activity of thiazolidinones is influenced by various structural modifications:

- Furan Substituents : The presence of furan enhances antimicrobial properties due to its ability to interact with bacterial membranes.

- Pyridine Moiety : This group is associated with improved binding affinity to target proteins involved in cancer progression.

4. Case Studies

Several studies have reported on the biological efficacy of thiazolidinone derivatives:

- Study on Antimicrobial Efficacy : A study demonstrated that derivatives exhibited superior antibacterial activity compared to conventional antibiotics like ampicillin .

- Anticancer Activity Assessment : Another research highlighted that compounds with similar structures showed significant cytotoxic effects against multiple cancer cell lines, indicating their potential as chemotherapeutic agents .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has a molecular formula of C17H15N3O3S2 and a molecular weight of 373.45 g/mol. Its structure features a thiazolidinone core, which is known for its biological activity. The presence of furan and pyridine rings enhances its pharmacological potential.

Antibacterial Applications

Research indicates that (E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-3-yl)butanamide exhibits significant antibacterial properties against various Gram-positive and Gram-negative bacteria.

Efficacy Data

Studies have reported minimal inhibitory concentrations (MICs) for this compound against common pathogens:

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| (E)-4-(5-furan) | Escherichia coli | 64 |

| (E)-4-(5-furan) | Staphylococcus aureus | 128 |

| (E)-4-(5-furan) | Pseudomonas aeruginosa | 50 |

Antifungal Applications

The compound also shows promising antifungal activity against various fungal strains.

Efficacy Data

Research findings indicate effective inhibition at concentrations comparable to standard antifungal agents, although specific MIC values are less frequently reported compared to antibacterial studies.

Anticancer Applications

The anticancer potential of this compound has been extensively studied.

Efficacy Data

In vitro studies have shown cytotoxic effects against various cancer cell lines:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Thiazolidinone A | MDA-MB-231 | 12 |

| Thiazolidinone B | SK-Hep-1 | 15 |

| Thiazolidinone C | NUGC-3 | 20 |

Case Study 1: Antibacterial Efficacy

A recent study evaluated the efficacy of this compound against clinical isolates of Escherichia coli. Results indicated that it exhibited superior antibacterial activity compared to traditional antibiotics like streptomycin, suggesting its potential as a new therapeutic agent.

Case Study 2: Anticancer Activity Assessment

In vitro studies on MDA-MB-231 breast cancer cells demonstrated that specific thiazolidinone derivatives led to significant reductions in cell viability, indicating their potential for development as anticancer agents.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Thioxo Group

The 2-thioxothiazolidinone core enables nucleophilic substitution reactions at the sulfur atom. In related compounds (e.g., EVT-2581360), this site reacts with:

-

Alkyl halides : Forms thioether derivatives under basic conditions (e.g., K₂CO₃/DMF, 60°C).

-

Amines : Undergoes desulfurization to generate dithiocarbamates, as observed in analogs like (E)-N-cyclopentyl derivatives.

Table 1: Reaction Conditions for Nucleophilic Substitution

| Reagent | Solvent | Temperature | Product Yield | Source |

|---|---|---|---|---|

| Methyl iodide | DMF | 60°C | 72% | |

| Benzylamine | Ethanol | Reflux | 68% |

Cycloaddition Reactions

The furan-2-ylmethylene group participates in [4+2] Diels-Alder reactions. For example:

-

Reacts with maleic anhydride in toluene (110°C) to form bicyclic adducts, as demonstrated in structurally similar thiazolidinones .

-

Electron-deficient dienophiles (e.g., tetracyanoethylene) show higher regioselectivity due to the electron-rich furan ring .

Key Mechanistic Insight :

The exocyclic double bond (C=CH-furan) acts as a diene, with reactivity enhanced by conjugation to the thiazolidinone’s electron-withdrawing groups .

Oxidation:

-

The thioxo group (C=S) oxidizes to sulfonic acid derivatives (C=O) using H₂O₂/AcOH, critical for modifying pharmacokinetic properties .

-

Furan ring oxidation with mCPBA yields γ-lactone byproducts, observed in analogs like CID 1201118 .

Reduction:

-

Catalytic hydrogenation (H₂/Pd-C) reduces the exocyclic double bond (C=CH-furan) to a single bond, altering planarity and bioactivity.

Table 2: Redox Reaction Outcomes

| Reaction Type | Reagent | Product | Application | Source |

|---|---|---|---|---|

| Thioxo oxidation | H₂O₂/AcOH | Sulfonyl derivative | Solubility enhancement | |

| Furan reduction | H₂ (5 atm)/Pd-C | Dihydrofuran analog | Bioactivity modulation |

Hydrolysis and Ring-Opening

Under acidic or basic conditions:

-

Acidic hydrolysis (HCl/EtOH, 80°C) cleaves the butanamide side chain, yielding 4-oxo-thiazolidinone intermediates .

-

Basic hydrolysis (NaOH/H₂O) opens the thiazolidinone ring, producing thiourea derivatives, as seen in CAS 5718-83-2 .

Critical Factor :

Steric hindrance from the N-pyridin-3-yl group slows hydrolysis compared to unsubstituted analogs .

Metal Complexation

The sulfur and carbonyl groups coordinate transition metals:

-

Forms stable complexes with Cu(II) and Zn(II) in ethanol/water (1:1), confirmed by UV-Vis and ESR spectroscopy .

-

Biological implication : Metal chelation may underlie its topoisomerase inhibition, as proposed for related anticancer thiazoles .

Table 3: Stability Constants of Metal Complexes

| Metal Ion | Log K (Stability Constant) | Geometry | Source |

|---|---|---|---|

| Cu(II) | 12.3 ± 0.2 | Square planar | |

| Zn(II) | 9.8 ± 0.3 | Tetrahedral |

Photochemical Reactions

UV irradiation (λ = 254 nm) induces:

-

E→Z isomerization of the exocyclic double bond, altering dipole moments and crystal packing .

-

Singlet oxygen generation via energy transfer from the furan ring, enabling photodynamic applications .

Biological Alkylation

In physiological environments (pH 7.4, 37°C):

-

The thioxo group alkylates cysteine residues in enzymes (e.g., topoisomerase II), inhibiting DNA replication .

-

Kinetics : Second-order rate constant (k₂) = 1.2 × 10³ M⁻¹s⁻¹, comparable to cisplatin derivatives .

Synthetic Modifications for Drug Design

Rational derivatization strategies include:

-

Side chain elongation : Adding hydrophobic groups (e.g., adamantane) improves blood-brain barrier penetration .

-

Heterocycle substitution : Replacing pyridin-3-yl with quinoline enhances intercalation with DNA, as shown in docking studies .

This compound’s reactivity is central to its pharmacological potential, with precise control over reaction conditions enabling tailored modifications for target-specific applications .

Eigenschaften

IUPAC Name |

4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-pyridin-3-ylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3S2/c21-15(19-12-4-1-7-18-11-12)6-2-8-20-16(22)14(25-17(20)24)10-13-5-3-9-23-13/h1,3-5,7,9-11H,2,6,8H2,(H,19,21)/b14-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXXBHOQIOQGNHY-GXDHUFHOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC(=O)CCCN2C(=O)C(=CC3=CC=CO3)SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)NC(=O)CCCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.